4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide is a compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. Its complex structure suggests a multifaceted role in biochemical interactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide typically involves a multi-step process that includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This is achieved through a cyclization reaction involving appropriate precursors.
Ethoxylation and methylation: : To introduce the ethoxy and methyl groups at specified positions.
Acetamidation: : To attach the acetamido group.
Coupling with benzamide: : The final step involves coupling the intermediate with benzamide under specific conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may involve:
Batch or continuous flow reactors: : To maintain optimal reaction conditions and ensure efficient production.
Catalysts and solvents: : To enhance the reaction rates and yields.
Purification processes: : Such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide undergoes various chemical reactions, including:
Reduction: : Could yield reduced forms with different chemical properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Such as halogens or alkylating agents.
Major Products Formed
The major products from these reactions vary but can include:
Oxidized derivatives: : With potentially altered biological activities.
Reduced derivatives: : That may exhibit different solubility or reactivity profiles.
Functionalized derivatives: : Providing a basis for further modification and application.
Scientific Research Applications
4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: : Utilized in developing advanced materials and as a precursor for specialized chemicals.
Mechanism of Action
The mechanism by which 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide exerts its effects involves:
Molecular Targets: : Specific binding to proteins or enzymes, modulating their activity.
Pathways Involved: : Interference or enhancement of biochemical pathways, potentially leading to desired therapeutic outcomes.
Comparison with Similar Compounds
4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:
4-(2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide: : Similar structure with methoxy substitution.
4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzaldehyde: : Similar structure with an aldehyde group.
This compound's uniqueness lies in its specific ethoxy and acetamido substitutions, which confer distinct chemical and biological properties that are being actively explored in various fields of research.
Properties
IUPAC Name |
4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-3-29-13-8-9-21-17-15(13)18(27)24(19(28)23(17)2)10-14(25)22-12-6-4-11(5-7-12)16(20)26/h4-9H,3,10H2,1-2H3,(H2,20,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXOCVZVDXICSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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